![molecular formula C24H21N3O4S B2491749 N-(3-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide CAS No. 370845-82-2](/img/structure/B2491749.png)
N-(3-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "N-(3-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide" often involves multistep reactions, including cyclization, alkylation, and condensation processes. For instance, derivatives of 1,2,4-triazol and tetrahydroisoquinoline have been synthesized through intricate synthetic pathways that utilize starting materials like 2-aminophenyl-ethanone, chloroacetamides, and cyanothioacetamide in the presence of bases or catalytic systems to achieve the desired molecular architecture (Dyachenko et al., 2015), (Jiang et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds akin to our subject of interest is characterized by their non-planar cyclohexene rings and spatial orientation of substituent groups, which significantly influence their physical and chemical properties. Crystallographic studies, such as those conducted by Akkurt et al. (2021), provide detailed insights into the arrangement of atoms within the molecule, showcasing intramolecular hydrogen bonding and the spatial configuration of different functional groups (Akkurt et al., 2021).
Chemical Reactions and Properties
The reactivity of "N-(3-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide" and related compounds can be attributed to the presence of reactive functional groups that participate in various chemical transformations. These transformations include cyclization reactions, nucleophilic substitutions, and the formation of new chemical bonds, leading to the synthesis of diverse derivatives with varied biological and pharmacological activities (Toda et al., 2000).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their practical applications and are often determined through experimental studies. For example, the crystal structure analysis provides insights into the molecule's geometry, intermolecular interactions, and packing within the crystal lattice, which are essential for understanding the compound's stability and reactivity (Marae et al., 2021).
Chemical Properties Analysis
The chemical properties of "N-(3-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide" are influenced by its functional groups, which dictate its reactivity and interactions with other molecules. Studies on similar compounds reveal their potential to undergo various chemical reactions, including those that lead to the formation of new rings, introduction of substituents, and modifications of existing functional groups, thereby altering their chemical behavior and potential applications (Ozols et al., 1996).
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Research on structurally related compounds, such as amides containing isoquinoline derivatives, has provided insights into the formation of gels and crystalline solids under different conditions. The study by Karmakar, Sarma, and Baruah (2007) focuses on the structural behavior of these compounds when treated with various acids, showcasing the influence of acid anions on gel formation and crystallinity. Their findings also highlight the fluorescence properties of these compounds, which could be significant for further applications in materials science and analytical chemistry Karmakar, Sarma, & Baruah, 2007.
Synthesis Methods
Several research efforts have been dedicated to developing efficient synthesis methods for compounds with similar complex structures. For instance, the work by Dyachenko et al. (2015) describes a multicomponent synthesis approach for substituted tetrahydroquinolines, highlighting a method that could potentially be adapted for the synthesis of N-(3-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide. This method involves the condensation of furfural with cyanoethanethioamide and alkyl halides, providing a pathway for generating structurally complex and functionalized quinoline derivatives Dyachenko et al., 2015.
Pharmacological Potential
Research on compounds with similar structural features has also explored their pharmacological potential. For example, the study by Yusov et al. (2019) on enaminoamides derived from 3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene demonstrates significant analgesic and anti-inflammatory effects. This suggests the potential pharmacological applications of structurally related compounds, including N-(3-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide, in developing new therapeutic agents Yusov et al., 2019.
Safety And Hazards
- As per the available information, this compound is not intended for human or veterinary use. It is meant for research purposes only1.
Zukünftige Richtungen
- Future research could focus on understanding its biological activity, potential applications, and safety profiles.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-14(28)15-5-2-6-16(11-15)26-21(30)13-32-24-17(12-25)22(20-9-4-10-31-20)23-18(27-24)7-3-8-19(23)29/h2,4-6,9-11,22,27H,3,7-8,13H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQATZLXZOSIQKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

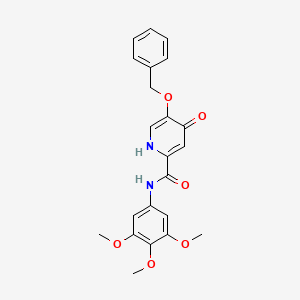
![2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2491668.png)
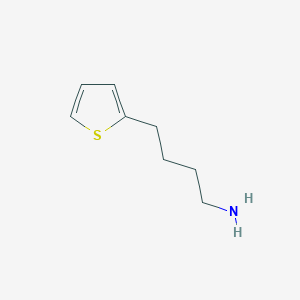
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2491671.png)
![[(1R,2R)-1-(Aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2491672.png)
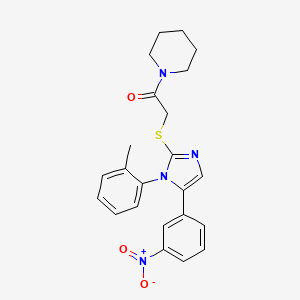
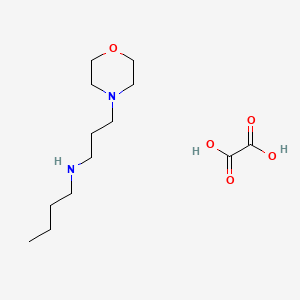
![8-Bromodispiro[3.1.36.14]decane](/img/structure/B2491676.png)
![3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491679.png)
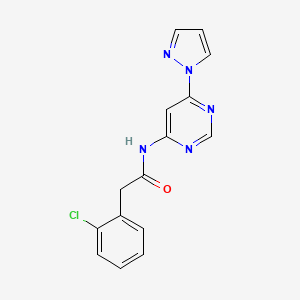
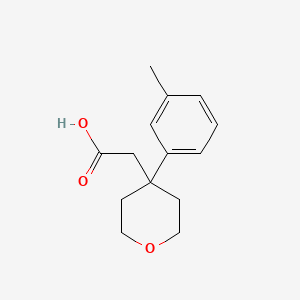
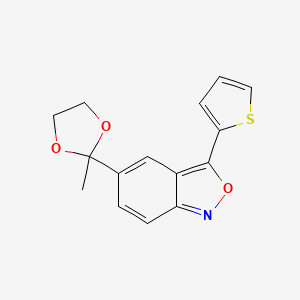
![Methyl 2-[2-(4-acetylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2491685.png)
![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491687.png)